molecular formula C13H18N2O B7574588 N-[3-(pyrrolidin-1-ylmethyl)phenyl]acetamide

N-[3-(pyrrolidin-1-ylmethyl)phenyl]acetamide

Cat. No. B7574588
M. Wt: 218.29 g/mol
InChI Key: MSTZPARCYKDZRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(pyrrolidin-1-ylmethyl)phenyl]acetamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester (or Noopept), is a synthetic nootropic drug that was developed in Russia in the 1990s. It belongs to the racetam family of nootropics and is known for its cognitive enhancing effects.

Mechanism of Action

The exact mechanism of action of Noopept is not fully understood. It is believed to work by modulating the activity of various neurotransmitters in the brain, including acetylcholine, glutamate, and dopamine. It also has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
Biochemical and Physiological Effects
Noopept has been shown to have a number of biochemical and physiological effects. It has been shown to increase cerebral blood flow and glucose metabolism in the brain. It also has antioxidant properties and can protect against oxidative stress. In addition, it has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using Noopept in lab experiments is its ability to enhance cognitive function in animal models. This can be useful in studies that require animals to perform cognitive tasks. However, one limitation is that the effects of Noopept may not translate directly to humans, and further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of Noopept. One area of research is the potential use of Noopept in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of new analogs of Noopept that may have improved cognitive enhancing effects. Additionally, further studies are needed to determine the long-term safety and efficacy of Noopept in humans.

Synthesis Methods

The synthesis of Noopept involves the reaction of phenylacetic acid with N-tert-butoxycarbonyl-L-prolylglycine ethyl ester in the presence of a coupling agent. The resulting intermediate is then deprotected to yield Noopept.

Scientific Research Applications

Noopept has been extensively studied for its cognitive enhancing effects. It has been shown to improve memory and learning in animal models and humans. It also has neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[3-(pyrrolidin-1-ylmethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-11(16)14-13-6-4-5-12(9-13)10-15-7-2-3-8-15/h4-6,9H,2-3,7-8,10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTZPARCYKDZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)CN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(pyrrolidin-1-ylmethyl)phenyl]acetamide

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